molecular formula C15H21ClN2 B13851478 2-Chloro-4-(dibutylamino)benzonitrile CAS No. 821777-08-6

2-Chloro-4-(dibutylamino)benzonitrile

Katalognummer: B13851478
CAS-Nummer: 821777-08-6
Molekulargewicht: 264.79 g/mol
InChI-Schlüssel: JWOSFAKJXZFDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(dibutylamino)benzonitrile is an organic compound with the molecular formula C15H21ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a dibutylamino group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibutylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with dibutylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(dibutylamino)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced products like primary amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(dibutylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(dibutylamino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorobenzonitrile: A simpler derivative with only a chlorine substituent.

    2-Chlorobenzonitrile: Another isomer with the chlorine atom at the 2-position.

    4-(Dibutylamino)benzonitrile: A derivative with only the dibutylamino group.

Uniqueness

2-Chloro-4-(dibutylamino)benzonitrile is unique due to the presence of both the chlorine and dibutylamino groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

821777-08-6

Molekularformel

C15H21ClN2

Molekulargewicht

264.79 g/mol

IUPAC-Name

2-chloro-4-(dibutylamino)benzonitrile

InChI

InChI=1S/C15H21ClN2/c1-3-5-9-18(10-6-4-2)14-8-7-13(12-17)15(16)11-14/h7-8,11H,3-6,9-10H2,1-2H3

InChI-Schlüssel

JWOSFAKJXZFDHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.